An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Azetidin-1-yl)-4-methylpiperidine in CDCl₃
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Azetidin-1-yl)-4-methylpiperidine in CDCl₃
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure and dynamics. This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of 4-(azetidin-1-yl)-4-methylpiperidine, a saturated heterocyclic compound with potential applications as a scaffold in medicinal chemistry. The presence of two distinct nitrogen-containing rings, a piperidine and an azetidine, results in a ¹H NMR spectrum with characteristic chemical shifts and complex splitting patterns. Understanding these spectral features is crucial for the structural elucidation and purity assessment of this compound and its derivatives. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the characterization of novel chemical entities.
Theoretical Principles of ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment of each proton in a molecule.[1][2] Three key parameters are extracted from the spectrum:
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Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is dictated by the electron density around the proton. Electronegative atoms or groups deshield a proton, causing its signal to appear at a higher chemical shift (downfield).[3][4]
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Integration: The area under a signal is proportional to the number of protons it represents.
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Spin-Spin Coupling (Splitting): The interaction of the magnetic moments of neighboring, non-equivalent protons causes signals to be split into multiple lines (e.g., doublet, triplet, multiplet). The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz).
For 4-(azetidin-1-yl)-4-methylpiperidine, the piperidine ring is expected to adopt a chair conformation, leading to chemically non-equivalent axial and equatorial protons. The four-membered azetidine ring is puckered, also resulting in non-equivalent protons. These conformational features will give rise to complex splitting patterns in the ¹H NMR spectrum.
Experimental Protocol for ¹H NMR Data Acquisition
A standardized and well-documented experimental procedure is critical for obtaining high-quality, reproducible NMR data. The following protocol outlines the steps for acquiring a ¹H NMR spectrum of 4-(azetidin-1-yl)-4-methylpiperidine.
Diagram of the Experimental Workflow
Caption: Experimental workflow for acquiring a ¹H NMR spectrum.
Step-by-Step Methodology
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of 4-(azetidin-1-yl)-4-methylpiperidine into a clean, dry vial.
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Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Vortex the vial until the sample is completely dissolved.
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Transfer the solution to a 5 mm NMR tube.
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Instrument Setup and Data Acquisition:
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Insert the NMR tube into the spectrometer (e.g., a 400 MHz instrument).
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Lock onto the deuterium signal of the CDCl₃.
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Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
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Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, a spectral width of 16 ppm, and a relaxation delay of 1-2 seconds).
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Data Processing:
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Apply Fourier transformation to the acquired free induction decay (FID).
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Perform phase correction to ensure all peaks are in the absorptive mode.
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Apply baseline correction to obtain a flat baseline.
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Reference the spectrum by setting the chemical shift of the TMS signal to 0.00 ppm.
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Integrate all signals to determine the relative number of protons for each resonance.
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Analysis and Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of 4-(azetidin-1-yl)-4-methylpiperidine is predicted to exhibit several distinct signals corresponding to the methyl, piperidine, and azetidine protons. The following is a detailed analysis of the expected spectrum.
Molecular Structure with Proton Assignments
Caption: Structure of 4-(azetidin-1-yl)-4-methylpiperidine with proton labels.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts, multiplicities, and assignments for the protons of 4-(azetidin-1-yl)-4-methylpiperidine in CDCl₃. These predictions are based on the known spectral data of similar compounds, such as 4-methylpiperidine and N-substituted azetidines.[5][6]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Notes |
| Piperidine NH | 1.5 - 2.5 | Broad singlet | 1H | The chemical shift can vary with concentration and temperature. May exchange with D₂O.[4] |
| Piperidine H₂/H₆ (axial) | 2.9 - 3.1 | Multiplet | 2H | Expected to be downfield due to the influence of the nitrogen atom. |
| Piperidine H₂/H₆ (equatorial) | 2.4 - 2.6 | Multiplet | 2H | |
| Piperidine H₃/H₅ (axial) | 1.6 - 1.8 | Multiplet | 2H | |
| Piperidine H₃/H₅ (equatorial) | 1.4 - 1.6 | Multiplet | 2H | |
| Methyl (CH₃) | 1.0 - 1.2 | Singlet | 3H | Being attached to a quaternary carbon, this signal will be a singlet. |
| Azetidine H₂'/H₄' | 3.2 - 3.5 | Triplet | 4H | Protons α to the nitrogen are expected to be significantly deshielded. |
| Azetidine H₃' | 2.0 - 2.3 | Quintet | 2H | The central methylene group of the azetidine ring. |
Discussion of Spectral Features
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Piperidine Ring Protons: The chair conformation of the piperidine ring results in distinct axial and equatorial protons. The protons on carbons 2 and 6 (adjacent to the nitrogen) will be the most downfield of the piperidine ring protons. Due to geminal and vicinal coupling, these signals will appear as complex multiplets. The protons on carbons 3 and 5 will be more upfield.
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Methyl Protons: The methyl group at the 4-position is attached to a quaternary carbon and therefore has no neighboring protons to couple with. This will result in a sharp singlet signal, which is a key diagnostic feature for this molecule.
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Azetidine Ring Protons: The protons on the carbons adjacent to the nitrogen (C₂' and C₄') in the azetidine ring are expected to be significantly deshielded and will likely appear as a triplet due to coupling with the H₃' protons. The H₃' protons will appear as a quintet (or a multiplet approximating a quintet) due to coupling with the four equivalent H₂'/H₄' protons.
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NH Proton: The piperidine NH proton will likely appear as a broad singlet. Its chemical shift is sensitive to solvent, concentration, and temperature. To confirm its assignment, a D₂O exchange experiment can be performed, which will cause the NH signal to disappear.
Conclusion
The ¹H NMR spectrum of 4-(azetidin-1-yl)-4-methylpiperidine in CDCl₃ provides a wealth of structural information. A thorough analysis of the chemical shifts, integration, and splitting patterns allows for the unambiguous assignment of all protons in the molecule. This guide provides a detailed theoretical and practical framework for acquiring and interpreting the ¹H NMR spectrum of this compound, which will be of significant value to researchers in the field of synthetic and medicinal chemistry. For a definitive structural confirmation, advanced 2D NMR techniques such as COSY and HSQC are recommended to establish proton-proton and proton-carbon correlations, respectively.
References
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Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]
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OpenOChem Learn. Interpreting | OpenOChem Learn. [Link]
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Oregon State University. 1H NMR Chemical Shift. [Link]
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Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
Sources
- 1. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]
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